molecular formula C6H5BrF2N2 B1382859 5-Bromo-4-(1,1-difluoroethyl)pyrimidine CAS No. 1823642-95-0

5-Bromo-4-(1,1-difluoroethyl)pyrimidine

Cat. No. B1382859
M. Wt: 223.02 g/mol
InChI Key: BYUVEUJVMDDHHT-UHFFFAOYSA-N
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Description

“5-Bromo-4-(1,1-difluoroethyl)pyrimidine” is a chemical compound with the molecular formula C6H5BrF2N2 . It is a yellow liquid and has a molecular weight of 223.02 .


Molecular Structure Analysis

The InChI code for “5-Bromo-4-(1,1-difluoroethyl)pyrimidine” is 1S/C6H5BrF2N2/c1-6(8,9)5-4(7)2-10-3-11-5/h2-3H,1H3 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

“5-Bromo-4-(1,1-difluoroethyl)pyrimidine” is a yellow liquid . It has a molecular weight of 223.02 .

Scientific Research Applications

Electron-Induced Decomposition Study

  • Scientific Field: Molecular Sciences
  • Application Summary: The compound 5-bromo-4-thiouracil (BrSU), a uracil derivative, and 5-bromo-4-thio-2′-deoxyuridine (BrSdU), with an attached deoxyribose moiety via the N-glycosidic (N1-C) bond, were studied for electron attachment . These molecules are similar to “5-Bromo-4-(1,1-difluoroethyl)pyrimidine” and could have similar properties.
  • Methods of Application: Quadrupole mass spectrometry was used to detect the anionic products of dissociative electron attachment (DEA), and the experimental results were supported by quantum chemical calculations performed at the M062X/aug-cc-pVTZ level of theory .
  • Results: It was found that BrSU predominantly captures low-energy electrons with kinetic energies near 0 eV, though the abundance of bromine anions was rather low compared to a similar experiment with bromouracil .

Biological Potential of Indole Derivatives

  • Scientific Field: Pharmaceutical Sciences
  • Application Summary: Indole derivatives, which are structurally similar to pyrimidine derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Methods of Application: Various scaffolds of indole were synthesized for screening different pharmacological activities .
  • Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Antifungal Activity of Pyrimidine Derivatives

  • Scientific Field: Medicinal and Pharmaceutical Chemistry
  • Application Summary: In a study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized . These compounds were then tested for their in vitro antifungal activities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal .
  • Methods of Application: The compounds were synthesized and their antifungal activities were determined through biological tests .
  • Results: Compounds 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited higher antifungal activity against Phomopsis sp., with an inhibition rate of 100% . In particular, compound 5o exhibited excellent antifungal activity against Phompsis sp., with the EC50 value of 10.5 μg/ml .

Synthesis of Pyrimidine Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: Pyrimidine derivatives are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals .
  • Methods of Application: Various methods are used for the synthesis of pyrimidine derivatives .
  • Results: The synthesis of these compounds can lead to the production of various active molecules used in agrochemicals .

Antiviral Activity of Pyrimidine Derivatives

  • Scientific Field: Virology
  • Application Summary: Pyrimidines have been reported to have extensive biological activities, including antiviral properties . For example, Zan et al. reported pyrimidine derivatives bearing a dithioacetal moiety as effective antiviral agents for controlling the tomato chlorosis virus (ToCV) .
  • Methods of Application: Various pyrimidine derivatives were synthesized and their antiviral activities were determined through biological tests .
  • Results: The pyrimidine derivatives showed effective antiviral activity against the tomato chlorosis virus .

Insecticidal Activity of Pyrimidine Derivatives

  • Scientific Field: Entomology
  • Application Summary: Pyrimidines have been found to have insecticidal activities . This makes them potentially useful in the development of new pesticides .
  • Methods of Application: Various pyrimidine derivatives were synthesized and their insecticidal activities were determined through biological tests .
  • Results: The pyrimidine derivatives showed effective insecticidal activity .

Safety And Hazards

The safety data sheet for “5-Bromo-4-(1,1-difluoroethyl)pyrimidine” indicates that it is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it .

properties

IUPAC Name

5-bromo-4-(1,1-difluoroethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2/c1-6(8,9)5-4(7)2-10-3-11-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUVEUJVMDDHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-(1,1-difluoroethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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